molecular formula C16H25NO2S B4523128 4-methyl-1-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperidine

4-methyl-1-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperidine

Cat. No.: B4523128
M. Wt: 295.4 g/mol
InChI Key: GGLAUQAPUFHLLC-UHFFFAOYSA-N
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Description

4-methyl-1-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperidine is a useful research compound. Its molecular formula is C16H25NO2S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.16060021 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as potential anticancer agents. These compounds, derived from a similar sulfonyl-ethyl-piperidine structure, showed promising anticancer activity, with some compounds exhibiting strong anticancer effects relative to doxorubicin, a reference anticancer drug. Further in vivo studies are suggested to determine their therapeutic usefulness (Rehman et al., 2018).

Antibacterial Activity

N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were synthesized and evaluated for their antibacterial potentials. The compounds displayed moderate to strong inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, and Staphylococcus aureus, indicating their potential application as antibacterial agents (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone compounds with piperidine derivatives have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These compounds showed significant lipid peroxidation inhibitory activity and scavenging abilities in various antioxidant assays, indicating their potential therapeutic applications in oxidative stress-related conditions and neurodegenerative diseases (Karaman et al., 2016).

Molecular Structure and Hydrogen Bonding

The molecular structure of ethyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, synthesized through a reaction involving a sulfonyl-ethyl-piperidine derivative, has been reported. This study provides insights into the hydrogen bonding and C-H...π interactions that stabilize the compound's structure, contributing to the understanding of molecular interactions and design of new molecules (Khan et al., 2013).

Properties

IUPAC Name

4-methyl-1-[1-(4-methylphenyl)sulfonylpropan-2-yl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-13-4-6-16(7-5-13)20(18,19)12-15(3)17-10-8-14(2)9-11-17/h4-7,14-15H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLAUQAPUFHLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)CS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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